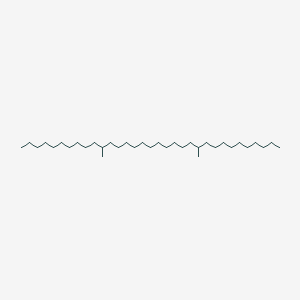
11,23-Dimethyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a derivative of tritriacontane, characterized by the presence of two methyl groups at the 11th and 23rd positions of the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,23-Dimethyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
11,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of 11,23-dimethyltritriacontanol, 11,23-dimethyltritriacontanal, or 11,23-dimethyltritriacontanoic acid.
Reduction: Cleavage products such as smaller alkanes.
Substitution: 11,23-dichlorotritriacontane or 11,23-dibromotritriacontane.
Applications De Recherche Scientifique
11,23-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in different chemical reactions.
Biology: Investigated for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mécanisme D'action
The mechanism of action of 11,23-Dimethyltritriacontane largely depends on its chemical interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other nonpolar molecules, potentially influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyltritriacontane
- 5,15-Dimethyltritriacontane
- 7,19-Dimethyltritriacontane
Uniqueness
11,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interaction patterns compared to other dimethyltritriacontane isomers.
Propriétés
Numéro CAS |
163130-22-1 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
11,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-18-22-26-30-34(3)32-28-24-20-16-15-17-21-25-29-33-35(4)31-27-23-19-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clé InChI |
VHTJZKKRUJLYNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
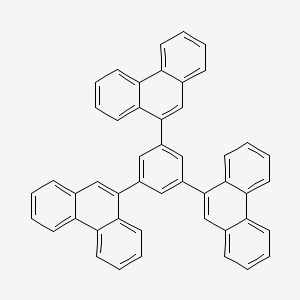
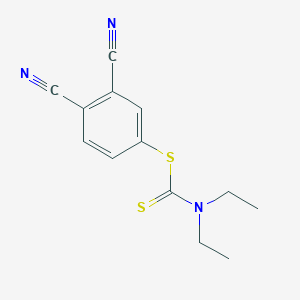
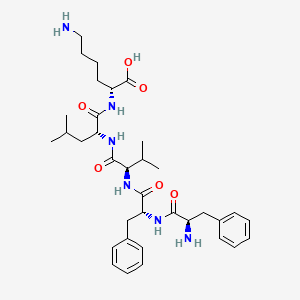
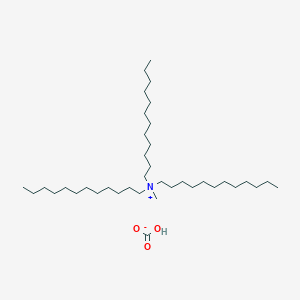
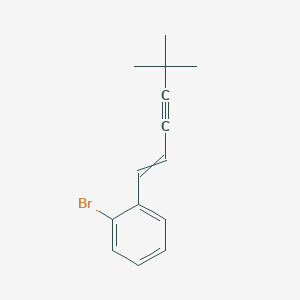
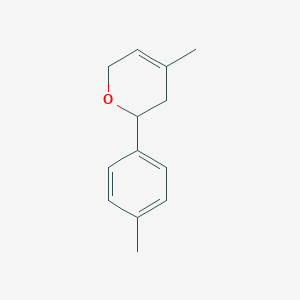
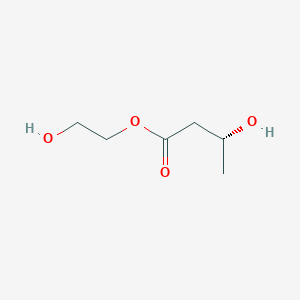
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
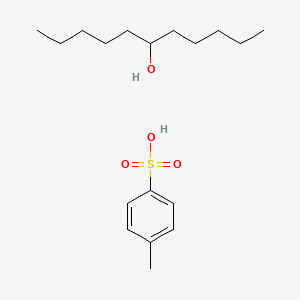

![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
